4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s unique structure, featuring a pyrrolone core with multiple functional groups, makes it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Functional Group Introduction: Subsequent steps would introduce the fluoro, methoxy, hydroxy, isopropyl, and pyridinyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Lacks the isopropyl group, which may affect its biological activity and physical properties.
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of an isopropyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the isopropyl group in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
618074-37-6 |
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Molecular Formula |
C27H25FN2O4 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25FN2O4/c1-16(2)18-4-6-19(7-5-18)24-23(25(31)20-8-9-22(34-3)21(28)14-20)26(32)27(33)30(24)15-17-10-12-29-13-11-17/h4-14,16,24,31H,15H2,1-3H3/b25-23+ |
InChI Key |
FZHNLTTZFORXGB-WJTDDFOZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
Origin of Product |
United States |
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